molecular formula C8H8BrCl B6359346 1-Bromo-3-chloro-2,5-dimethylbenzene CAS No. 1780808-80-1

1-Bromo-3-chloro-2,5-dimethylbenzene

Cat. No.: B6359346
CAS No.: 1780808-80-1
M. Wt: 219.50 g/mol
InChI Key: UJHDOTLCUPPNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-chloro-2,5-dimethylbenzene: is an aromatic compound with the molecular formula C₈H₈BrCl It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

1-Bromo-3-chloro-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods:

Industrial production of this compound typically involves the bromination and chlorination of 2,5-dimethylbenzene. The reaction conditions include the use of bromine and chlorine as reagents, often in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .

Chemical Reactions Analysis

Types of Reactions:

1-Bromo-3-chloro-2,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include the corresponding hydrocarbon without the halogen atoms.

Scientific Research Applications

1-Bromo-3-chloro-2,5-dimethylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2,5-dimethylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The compound’s bromine and chlorine atoms can act as electrophiles, facilitating the formation of new chemical bonds with nucleophiles. The pathways involved include the formation of benzenonium intermediates and subsequent proton removal to yield substituted benzene rings .

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-3,5-dimethylbenzene
  • 1-Bromo-3,5-dimethylbenzene
  • 1-Bromo-2,3-dimethylbenzene

Comparison:

1-Bromo-3-chloro-2,5-dimethylbenzene is unique due to the specific positions of its substituents on the benzene ring. This positional arrangement affects its chemical reactivity and physical properties compared to other similar compounds. For instance, the presence of both bromine and chlorine atoms in specific positions can influence the compound’s electrophilic and nucleophilic substitution reactions, making it distinct from other dimethylbenzene derivatives .

Properties

IUPAC Name

1-bromo-3-chloro-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHDOTLCUPPNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.